Thiazolo[4,5-b]pyrazine-2(3H)-thione
Description
Thiazolo[4,5-b]pyrazine-2(3H)-thione is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyrazine moiety, with a sulfur-containing thione group at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions using thiourea or carbon disulfide with halogenated precursors, as seen in related compounds . The compound's fluorescence, solubility, and biological activity are influenced by substituents at positions 2, 5, and 6 .
Properties
Molecular Formula |
C5H3N3S2 |
|---|---|
Molecular Weight |
169.2 g/mol |
IUPAC Name |
3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione |
InChI |
InChI=1S/C5H3N3S2/c9-5-8-3-4(10-5)7-2-1-6-3/h1-2H,(H,6,8,9) |
InChI Key |
XEAYWXALSDKPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)NC(=S)S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Imidazo[4,5-b]pyrazine Derivatives
- Structural Differences : Replacing the thiazole sulfur with a nitrogen atom results in imidazo[4,5-b]pyrazine derivatives. For example, 5,6-dichloroimidazo[4,5-b]pyrazine-2(1,3H)-thione is synthesized via modified routes involving thiourea and halogenated pyrazines .
- Synthetic Yields : Imidazo derivatives often exhibit moderate yields (e.g., 68% for 3a,7a-tricyclo derivatives) compared to thiazolo counterparts, which vary widely (50–85%) depending on substituents .
- Biological Relevance : Imidazo derivatives are explored as HECT E3 ligase inhibitors, whereas thiazolo[4,5-b]pyrazine-2(3H)-thione derivatives are less studied in this context .
Thiazolo[4,5-b]pyridine Derivatives
- Core Modifications : Replacing pyrazine with pyridine alters electronic properties. Thiazolo[4,5-b]pyridin-2-ones demonstrate significant anti-inflammatory and antioxidant activities, with compounds like (thiazolo[4,5-b]pyridin-3-yl)propanenitrile showing superior efficacy to Ibuprofen in rat models .
- Substituent Effects : Functionalization at N3, C5, or C6 (e.g., hydrazide or arylidene groups) enhances biological activity. For instance, 5,7-dimethyl derivatives exhibit potent anti-exudative effects .
Thiazolo[4,5-d]pyrimidine Derivatives
- Synthesis : These compounds are synthesized via cyclization of bromo-chloropyrimidines with carbon disulfide, yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione with quantitative yields .
- Antibacterial Activity : Alkylation at the sulfur atom introduces alkylthio groups, improving antibacterial potency compared to thiazolo[4,5-b]pyrazine derivatives .
Thiazolo[4,5-b]quinoxaline Derivatives
- Extended π-System: Fusion with quinoxaline enhances planarity and fluorescence. Derivatives like pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline exhibit anti-inflammatory and analgesic activities, attributed to interactions with cyclooxygenase enzymes .
Solubility and Crystallization
Fluorescence Properties
- Substituents at position 2 (e.g., electron-donating groups) enhance fluorescence in thiazolo[4,5-b]pyrazines, a property less pronounced in imidazo analogues .
- Thiazolo[4,5-b]quinoxalines exhibit redshifted emission due to extended conjugation, useful in optoelectronic applications .
Key Research Findings
- Synthetic Flexibility : this compound derivatives are more synthetically tunable than imidazo analogues, allowing diverse functionalization at multiple positions .
- Biological Superiority : Thiazolo[4,5-b]pyridine derivatives outperform pyrazine analogues in anti-inflammatory models, likely due to improved bioavailability .
- Structural Insights : X-ray crystallography of thiazolo[4,5-b]pyridine derivatives reveals planar geometries critical for π-π stacking in enzyme active sites .
Preparation Methods
Cyclocondensation of Pyrazine Derivatives with Sulfur Sources
A widely reported method involves the cyclocondensation of 3-aminopyrazine derivatives with carbon disulfide (CS₂) under basic conditions. For instance, 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacts with CS₂ in dimethylformamide (DMF) with potassium hydroxide (KOH) to yield thiazolo[4,5-d]pyrimidine-2(3H)-thione analogs . Adapting this approach for pyrazine systems, 3-amino-5-chloropyrazine undergoes cyclization with CS₂ to form the thione ring .
Typical Conditions :
-
Reagents : 3-Aminopyrazine derivative, CS₂, KOH
-
Solvent : DMF or ethanol
-
Temperature : 80–100°C
This method is favored for its simplicity but requires precise control over stoichiometry to avoid polysubstitution.
Alkylation of Thiazole Precursors Followed by Cyclization
Alkylation of thiazole-2-thiol derivatives with halogenated pyrazines provides a route to the target compound. For example, 2-mercaptothiazole reacts with 2,3-dichloropyrazine in the presence of triethylamine (Et₃N) to form an intermediate, which undergoes intramolecular cyclization under heating .
Reaction Pathway :
-
Nucleophilic substitution :
-
Cyclization :
Optimized Parameters :
Smiles Rearrangement of Nitropyridine Derivatives
A patent-pending method utilizes 2-chloro-3-nitropyridine and 1,3-(S,N)-binucleophiles (e.g., triazole-5-thiols) to initiate a Smiles rearrangement. The nitro group acts as a leaving group, enabling annulation to form the thiazolo[4,5-b]pyrazine core .
Key Steps :
-
Nucleophilic aromatic substitution (SₙAr) :
-
Smiles rearrangement :
Intramolecular thiol migration and nitro displacement yield the bicyclic product.
Conditions :
Multicomponent Reactions (MCRs)
MCRs offer a one-pot synthesis route. A representative example combines 2-aminothiazole , aldehydes , and Meldrum’s acid in 1,4-dioxane with acetic acid catalysis . The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization.
General Protocol :
-
Knoevenagel adduct formation :
-
Michael addition :
-
Cyclization :
Acid- or base-mediated ring closure to form the thiazolo[4,5-b]pyrazine scaffold.
Functionalization of Preformed Thiazolo[4,5-b]pyrazines
Post-synthetic modification of the parent heterocycle is employed to introduce the thione group. For example, thiazolo[4,5-b]pyrazine is treated with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to convert carbonyl groups to thiones .
Reaction :
Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High atom economy | Requires harsh bases | 70–85% |
| Alkylation/Cyclization | Scalable for industrial use | Multi-step process | 60–75% |
| Smiles Rearrangement | Single-pot annulation | Low yields due to side reactions | 50–65% |
| Multicomponent Reactions | Rapid synthesis | Limited substrate scope | 55–70% |
| Post-synthetic Modification | High selectivity | Requires preformed heterocycle | 80–90% |
Q & A
Q. What are the common synthetic routes for Thiazolo[4,5-b]pyrazine-2(3H)-thione, and how are reaction conditions optimized?
this compound can be synthesized via multicomponent reactions involving mercaptonitrile salts, phenacyl bromides, and ketones under ZnCl₂ catalysis. A key step is the Thorpe-Ziegler annulation, which facilitates cyclization (Scheme 73, ). Optimization involves adjusting solvent systems (e.g., ethanol or DMF), temperature (reflux conditions), and catalyst loading. For example, compound 2 was synthesized by refluxing chalcone derivatives with malononitrile and ammonium acetate in ethanol, followed by crystallization . Purity is ensured via analytical techniques like HPLC or NMR.
Q. How is the crystal structure of this compound characterized?
X-ray diffraction (XRD) is the gold standard for crystallographic analysis. Monoclinic space groups (e.g., P2₁/m) are common, with unit cell parameters determined using MoKα radiation (λ = 0.71073 Å). Hydrogen bonding networks (e.g., N–H⋯N and C–H⋯S interactions) stabilize the crystal lattice, as seen in related pyrazine-thione derivatives . Hirshfeld surface analysis (using Crystal Explorer 3.1) quantifies intermolecular interactions, with normalized contact distances (dnorm) ranging from 0.58–1.05 Å .
Q. What spectroscopic methods are used to validate the structure of Thiazolo[4,5-b]pyrazine derivatives?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents and confirm ring closure (e.g., thiocarbonyl signals at δ ~200 ppm in <sup>13</sup>C NMR).
- FT-IR : Stretching vibrations for C=S (~1,100–1,250 cm⁻¹) and N–H (~3,200–3,400 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory data in catalytic hydrogenation of Thiazolo[4,5-b]pyrazine derivatives be resolved?
Discrepancies in hydrogenation efficiency (e.g., failed Pd/C-catalyzed reductions ) may arise from steric hindrance or electronic effects. Alternative approaches include:
- Borohydride Reagents : Tetrabutylammonium borohydride at elevated temperatures (~80°C) yields trace products but requires careful monitoring to avoid disulfide byproducts .
- Solvent Optimization : Protic solvents (e.g., methanol) enhance solubility, while aprotic solvents (e.g., DMSO) stabilize intermediates.
- Computational Modeling : DFT calculations predict reactive sites and guide catalyst selection .
Q. What strategies improve the anticancer activity of this compound derivatives?
Structure-activity relationship (SAR) studies show that introducing electron-withdrawing groups (e.g., phenylazo at C6) enhances cytotoxicity. For example, phenylazo substitution increases anticancer potential by 3-fold in vitro . Methodology includes:
Q. How do hydrogen bonding networks influence the biological activity of this compound?
Crystal packing via N–H⋯N and C–H⋯S interactions (e.g., N1–H1⋯N4, d = 2.893 Å) enhances stability and solubility, critical for bioavailability . Molecular dynamics simulations (e.g., GROMACS) correlate hydrogen bond strength with membrane permeability. Modifying substituents (e.g., methyl groups) disrupts these networks, altering pharmacokinetic profiles .
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
- Byproduct Formation : Disulfides (e.g., 18b ) form during borohydride reductions; TLC monitoring and column chromatography isolate desired products .
- Low Yields : Optimize stoichiometry (e.g., 1:1 molar ratio of chalcone to malononitrile) and use microwave-assisted synthesis to accelerate reactions .
- Purification : Recrystallization from MeOH/DMSO mixtures improves purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
